molecular formula C14H9BrF3NO2 B10898944 4-Bromo-2-({[4-(trifluoromethoxy)phenyl]imino}methyl)phenol

4-Bromo-2-({[4-(trifluoromethoxy)phenyl]imino}methyl)phenol

Cat. No.: B10898944
M. Wt: 360.13 g/mol
InChI Key: WCEFUYHJDISPOI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-({[4-(trifluoromethoxy)phenyl]imino}methyl)phenol typically involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 4-(trifluoromethoxy)aniline under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-({[4-(trifluoromethoxy)phenyl]imino}methyl)phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-({[4-(trifluoromethoxy)phenyl]imino}methyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects, although it is not currently used in clinical settings.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Bromo-2-({[4-(trifluoromethoxy)phenyl]imino}methyl)phenol is not well-documented. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-({[4-(trifluoromethoxy)phenyl]imino}methyl)phenol is unique due to the presence of both a trifluoromethoxy group and an imino group attached to the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research .

Properties

Molecular Formula

C14H9BrF3NO2

Molecular Weight

360.13 g/mol

IUPAC Name

4-bromo-2-[[4-(trifluoromethoxy)phenyl]iminomethyl]phenol

InChI

InChI=1S/C14H9BrF3NO2/c15-10-1-6-13(20)9(7-10)8-19-11-2-4-12(5-3-11)21-14(16,17)18/h1-8,20H

InChI Key

WCEFUYHJDISPOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(C=CC(=C2)Br)O)OC(F)(F)F

Origin of Product

United States

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